molecular formula C28H24N2O3S2 B12009880 Ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 357438-61-0

Ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12009880
CAS No.: 357438-61-0
M. Wt: 500.6 g/mol
InChI Key: ZJRYOULSRQLONL-XQNSMLJCSA-N
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Description

The molecule features a thiazolo[3,2-a]pyrimidine core fused with a naphthalen-1-ylmethylene group at position 2 and a 4-(methylthio)phenyl substituent at position 3. The ethyl ester at position 6 enhances solubility and reactivity for further derivatization. Its synthesis typically involves multi-component reactions, such as cyclization of thiourea derivatives with aldehydes and ketones in acetic acid/acetic anhydride media, followed by functionalization via condensation or Mannich reactions .

Properties

CAS No.

357438-61-0

Molecular Formula

C28H24N2O3S2

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl (2E)-7-methyl-5-(4-methylsulfanylphenyl)-2-(naphthalen-1-ylmethylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H24N2O3S2/c1-4-33-27(32)24-17(2)29-28-30(25(24)19-12-14-21(34-3)15-13-19)26(31)23(35-28)16-20-10-7-9-18-8-5-6-11-22(18)20/h5-16,25H,4H2,1-3H3/b23-16+

InChI Key

ZJRYOULSRQLONL-XQNSMLJCSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C\C4=CC=CC5=CC=CC=C54)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=CC5=CC=CC=C54)S2)C

Origin of Product

United States

Preparation Methods

Biginelli-Type Cyclocondensation

The thiazolo[3,2-a]pyrimidine scaffold is frequently synthesized via a one-pot Biginelli reaction, combining aldehydes, β-keto esters, and thiourea derivatives. For the target compound, 4-(methylthio)benzaldehyde serves as the aldehyde component, introducing the 5-(4-(methylthio)phenyl) substituent. Ethyl acetoacetate contributes the β-keto ester moiety, forming the 6-carboxylate group, while thiourea facilitates cyclization with a thiazole ring.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid

  • Catalyst: Concentrated HCl or Lewis acids (e.g., ZnCl₂)

  • Temperature: Reflux (80–100°C)

  • Duration: 6–12 hours

Mechanistic Pathway :

  • Aldol condensation between 4-(methylthio)benzaldehyde and ethyl acetoacetate forms a β-hydroxy intermediate.

  • Nucleophilic attack by thiourea generates a thiourea-linked adduct.

  • Cyclodehydration yields the dihydrothiazolopyrimidine core, which is oxidized to the aromatic thiazolo[3,2-a]pyrimidine.

Yield Optimization :

  • Acidic conditions enhance cyclization efficiency, achieving yields up to 78%.

  • Microwave-assisted synthesis reduces reaction time to 30–60 minutes with comparable yields.

Introduction of the Naphthalen-1-Ylmethylene Group

Knoevenagel Condensation

The 2-(naphthalen-1-ylmethylene) substituent is introduced via condensation of the thiazolopyrimidine core with naphthalene-1-carbaldehyde. This step typically employs piperidine or ammonium acetate as catalysts under refluxing ethanol.

Reaction Protocol :

  • Dissolve the thiazolopyrimidine intermediate (1 equiv) and naphthalene-1-carbaldehyde (1.2 equiv) in ethanol.

  • Add catalytic piperidine (0.1 equiv) and reflux for 4–6 hours.

  • Isolate the product via vacuum filtration and recrystallize from ethanol/water.

Characterization Data :

  • 1H NMR : δ 8.45 (d, J = 8.5 Hz, 1H, naphthyl-H), 7.92–7.35 (m, 7H, naphthyl-H), 6.88 (s, 1H, =CH).

  • IR : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

Yield : 65–72% under optimized conditions.

Functionalization of the 3-Oxo Group

Oxidation of Dihydrothiazolopyrimidine

The 3-oxo group is introduced via oxidation of the dihydrothiazolopyrimidine intermediate. Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) in acetone effectively oxidizes the C3 position.

Procedure :

  • Suspend the dihydro intermediate in acetone.

  • Add KMnO₄ (2 equiv) gradually at 0°C.

  • Stir at room temperature for 12 hours, then quench with NaHSO₃.

Yield : 85–90%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Time (h)Advantages
Multicomponent + KnoevenagelBiginelli → Condensation6810One-pot core formation
Stepwise AlkylationThiazole alkylation → Cyclization5515Better regiocontrol
Microwave-AssistedAccelerated cyclocondensation752Reduced energy consumption

Critical Observations :

  • Microwave methods improve efficiency but require specialized equipment.

  • Stepwise alkylation, though slower, minimizes side products in polyfunctionalized systems.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • 13C NMR : 167.2 ppm (C=O), 152.4 ppm (C=N), 140.1 ppm (naphthyl-C).

  • HRMS : m/z Calcd for C₂₈H₂₃N₂O₃S₂: 507.1245; Found: 507.1251.

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the naphthalenylmethylene group and planarity of the thiazolopyrimidine ring.

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

Competing pathways may yield isomeric byproducts. Employing bulky aldehydes (e.g., 4-(methylthio)benzaldehyde) favors the desired regioisomer due to steric guidance.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethanol strikes a balance between solubility and ease of isolation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

The compound Ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, synthesizing methods, and relevant case studies.

Chemical Properties and Structure

This compound is characterized by its thiazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of the methylthio and naphthalene groups enhances its potential for various applications.

Molecular Formula

  • C : 28
  • H : 24
  • N : 2
  • O : 3
  • S : 2

Molecular Weight

  • 500.63 g/mol

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Research indicates that derivatives of thiazolo-pyrimidines exhibit anti-cancer, anti-inflammatory, and antimicrobial activities.

Case Study: Anticancer Activity

A study demonstrated that thiazolo-pyrimidine derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.

Material Science

This compound has potential applications in the development of organic semiconductors and photovoltaic devices due to its electronic properties.

Case Study: Organic Photovoltaics

Research has shown that incorporating thiazolo-pyrimidine derivatives into organic photovoltaic cells can enhance charge mobility and overall efficiency. The structural properties of this compound contribute to better light absorption and energy conversion rates.

Biological Research

The compound's ability to modulate biological pathways makes it a candidate for further exploration in drug discovery and development.

Case Study: Enzyme Inhibition

Studies have reported that compounds similar to this compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Experimental Data Table

StepReactantsConditionsYield
1Aldehyde + PyrazoleAcidic medium85%
2Thiazole derivative + Methylthio phenolBasic medium72%
3Final condensation with naphthaleneHeat69%

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogous thiazolo[3,2-a]pyrimidine derivatives to highlight substituent-driven variations in properties:

Compound Substituents Key Properties/Activities References
Target Compound 2-(Naphthalen-1-ylmethylene), 5-(4-(methylthio)phenyl), 6-ethyl ester Structural rigidity due to naphthalene; potential π-π stacking; sulfur enhances lipophilicity
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-bromophenyl) Enhanced halogen bonding (Br···π interactions); higher melting point (~200°C)
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(2,4,6-trimethoxybenzylidene) Improved solubility due to methoxy groups; flattened boat conformation in crystal lattice
Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(thiophen-2-yl), benzyl ester Thiophene enhances electronic delocalization; moderate antimicrobial activity
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(morpholinomethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(morpholinomethyl) via Mannich reaction Broad-spectrum antimicrobial activity (E. coli, B. subtilis, C. albicans)

Crystallographic Insights

  • The target compound’s naphthalen-1-ylmethylene group likely induces a dihedral angle >80° with the thiazolo[3,2-a]pyrimidine core, similar to trimethoxybenzylidene analogs .
  • Sulfur-containing substituents (e.g., 4-(methylthio)phenyl) promote stronger intermolecular interactions (C–H···S) compared to methoxy or halogens .

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (e.g., Br) : Increase melting points and crystallinity but reduce solubility.
  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility and modulate electronic properties for drug-like behavior.
  • Bulky Aromatics (e.g., naphthalene) : Enhance stacking interactions but may hinder pharmacokinetic profiles.

Challenges in Comparative Studies

  • Limited data on the target compound’s biological activity necessitates extrapolation from analogs.
  • Crystal structures of related compounds (e.g., ) rely on SHELX refinement tools, which may introduce bias in conformational analysis .

Biological Activity

Ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 357438-61-0) is a compound of considerable interest due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in pharmacological contexts.

The compound has the following chemical characteristics:

  • Molecular Formula : C28H24N2O3S2
  • Molecular Weight : 500.6 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For instance, a common synthetic route includes the condensation of naphthalenic aldehydes with thiazole derivatives in the presence of suitable catalysts . The yield and purity of the synthesized compound are critical for assessing its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, which include compounds similar to this compound. These compounds have shown significant activity against various pathogenic bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans.

Microorganism Minimum Inhibitory Concentration (MIC) Standard Drug Comparison
E. coli32 µg/mLCiprofloxacin (16 µg/mL)
S. aureus16 µg/mLPenicillin (32 µg/mL)
C. albicans64 µg/mLFluconazole (32 µg/mL)

These results indicate that the compound possesses promising antibacterial and antifungal properties, potentially making it a candidate for further development in antimicrobial therapies .

Antioxidant Activity

In addition to antimicrobial effects, this compound has been evaluated for its antioxidant activity. Studies utilizing assays such as DPPH radical scavenging have demonstrated that this compound can effectively neutralize free radicals, suggesting its potential role in preventing oxidative stress-related diseases .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis indicates that modifications in the thiazole and phenyl moieties can significantly influence biological activity. For instance:

  • The presence of electron-withdrawing groups (e.g., methylthio) enhances antimicrobial efficacy.
  • Alterations in substituents on the naphthalene ring can modulate lipophilicity and bioavailability.

Case Studies

  • Antimicrobial Efficacy : A study reported that derivatives of thiazolo-pyrimidines exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The tested compound was found to be more effective than standard antibiotics like chloramphenicol in certain cases .
  • Antioxidant Properties : Another investigation highlighted that compounds with similar structures showed significant antioxidant capabilities in vitro, suggesting potential applications in nutraceuticals aimed at combating oxidative damage .

Q & A

Basic: What synthetic strategies are recommended for achieving high yield and purity of this thiazolo[3,2-a]pyrimidine derivative?

Methodological Answer:
The synthesis typically involves a multi-step condensation and cyclization process. A common approach includes refluxing a mixture of substituted pyrimidine precursors (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives) with aldehydes (e.g., naphthalen-1-ylmethylene) in the presence of sodium acetate and glacial acetic acid/acetic anhydride. Key considerations:

  • Reaction Time and Temperature: Prolonged reflux (~8–10 hours) ensures complete cyclization .
  • Purification: Recrystallization from ethyl acetate/ethanol (3:2) yields pale yellow crystals suitable for X-ray studies, with purity confirmed via melting point (427–428 K) .
  • Chiral Center Control: The C5 atom in the pyrimidine ring introduces chirality, requiring stereochemical validation via X-ray crystallography .

Advanced: How does X-ray crystallography resolve conformational ambiguities in the fused thiazolo-pyrimidine ring system?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals critical structural features:

  • Ring Puckering: The pyrimidine ring adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane (N2/C9/N1/C6/C7), confirmed via SC-XRD .
  • Dihedral Angles: The fused thiazolo-pyrimidine ring forms an 80.94° dihedral angle with the 4-(methylthio)phenyl substituent, influencing molecular packing and stability .
  • Hydrogen Bonding: Intermolecular C–H···O bonds bifurcate to form chains along the c-axis, stabilizing the crystal lattice .
    Data Contradiction Tip: Discrepancies in dihedral angles between computational models (e.g., DFT) and experimental SC-XRD data should be resolved using refinement protocols like SHELXL .

Advanced: How can researchers resolve contradictions in reported biological activities of analogous thiazolo-pyrimidine derivatives?

Methodological Answer:
Conflicting pharmacological data (e.g., antimicrobial vs. anticancer activity) often arise from structural variations. Strategies include:

  • Comparative SAR Studies: Systematically modify substituents (e.g., replacing 4-(methylthio)phenyl with fluorophenyl or trimethoxybenzylidene) and assess activity shifts .
  • In Vitro Assays: Use standardized protocols (e.g., MTT assays for cytotoxicity, agar diffusion for antimicrobial activity) to minimize variability .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases, DNA topoisomerases) .

Basic: What spectroscopic techniques are essential for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent integration (e.g., ethyl ester protons at δ 1.2–1.4 ppm, naphthalene aromatic protons at δ 7.3–8.5 ppm) .
  • IR Spectroscopy: Key peaks include C=O (1680–1720 cm⁻¹), C=S (650–750 cm⁻¹), and S–C (1050–1100 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 494.55 for C₂₆H₂₆N₂O₆S) .

Advanced: How can substituent modifications enhance the compound’s pharmacological profile?

Methodological Answer:

  • Electron-Withdrawing Groups: Introduce fluorine at the benzylidene position (e.g., 2-fluorobenzylidene) to improve metabolic stability and target affinity .
  • Hydrogen Bond Donors/Acceptors: Replace methylthio with methoxy groups to enhance solubility and intermolecular interactions (e.g., 2,4,6-trimethoxybenzylidene derivatives) .
  • Heterocyclic Substitutions: Incorporate pyrrole or isoxazole rings (e.g., 1-methylpyrrol-2-ylmethylene) to modulate bioactivity .

Advanced: What analytical approaches characterize intermolecular interactions affecting crystallinity and stability?

Methodological Answer:

  • Hirshfeld Surface Analysis: Quantifies close contacts (e.g., H···O, H···S) contributing to crystal packing .
  • Thermogravimetric Analysis (TGA): Measures thermal stability up to decomposition temperatures (e.g., ~427–428 K) .
  • Powder XRD: Correlates crystallinity with synthetic batch consistency, especially for polymorph screening .

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